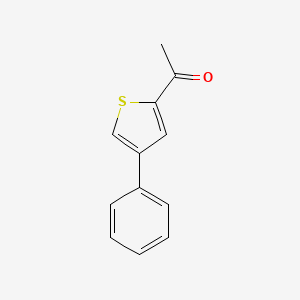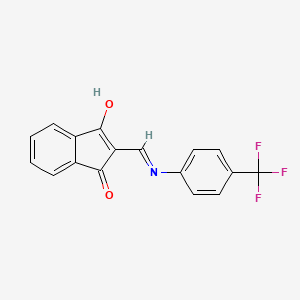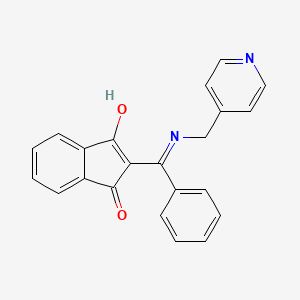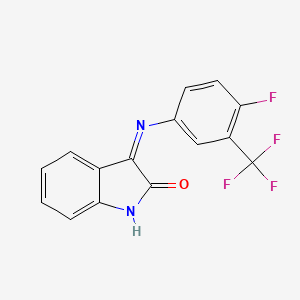
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, also known as FAP, is an organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound with a five-member ring structure consisting of two nitrogen atoms, two oxygen atoms, and a carbon atom. FAP has been found to possess a variety of biological and pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-diabetic properties. As such, FAP has been studied extensively for its potential use in the development of new drugs and treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been studied extensively for its potential use in the development of new drugs and treatments for various diseases. It has been found to possess a variety of biological and pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and arrhythmias.
Wirkmechanismus
The mechanism of action of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is not yet fully understood. However, it has been hypothesized that 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one may act by inhibiting the activity of enzymes involved in the synthesis and metabolism of various biomolecules, such as proteins, lipids, and carbohydrates. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to interact with various receptors in the body, including the serotonin, dopamine, and adrenergic receptors. This interaction may lead to the modulation of various physiological processes, such as pain, inflammation, and blood pressure.
Biochemical and Physiological Effects
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis and metabolism of various biomolecules, such as proteins, lipids, and carbohydrates. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to interact with various receptors in the body, leading to the modulation of various physiological processes, such as pain, inflammation, and blood pressure. 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has also been found to possess anti-cancer and anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in laboratory experiments include its low cost and ease of synthesis. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to possess a variety of biological and pharmacological activities, making it an ideal compound for use in the development of new drugs and treatments for various diseases. However, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is not yet fully understood, and further research is needed to elucidate its mechanism of action and its potential therapeutic applications.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one and its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in humans. Additionally, further studies should be conducted to identify additional biochemical and physiological effects of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, as well as to explore its potential use in the development of new drugs and treatments for various diseases. Finally, further research should be conducted to evaluate the potential use of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Synthesemethoden
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is synthesized through a two-step process. The first step involves the reaction of 4-fluoro-3-(trifluoromethyl)phenylamine and indolin-2-one in the presence of a base, such as sodium or potassium hydroxide. The second step involves the addition of a base, such as sodium or potassium hydroxide, to the reaction mixture to form the desired product. The reaction conditions can be varied to obtain different yields of the desired product.
Eigenschaften
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-11-6-5-8(7-10(11)15(17,18)19)20-13-9-3-1-2-4-12(9)21-14(13)22/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDVTBRTBZWZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)F)C(F)(F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

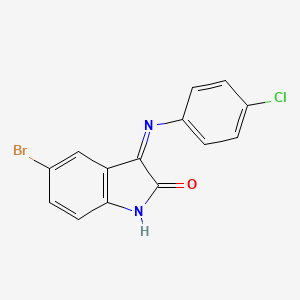
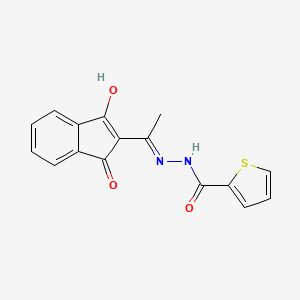




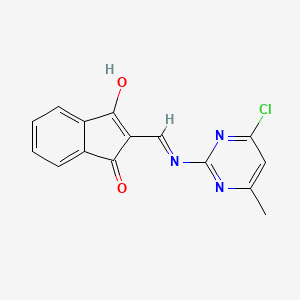
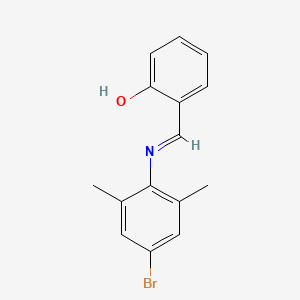

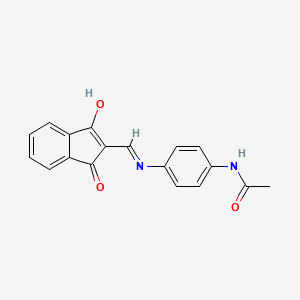
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
